![molecular formula C11H8F3N3O3 B4965659 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 300695-03-8](/img/structure/B4965659.png)
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NT157 and has been studied for its potential therapeutic effects in various diseases.
Mechanism of Action
NT157 inhibits the activity of various enzymes and signaling pathways, including STAT3, JAK2, and PI3K/AKT, which are involved in cancer, inflammation, and neurodegenerative disorders. It also activates the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
NT157 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and regulation of glucose metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
NT157 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on NT157, including:
1. Development of more stable and bioavailable formulations of NT157 for clinical use.
2. Investigation of the potential therapeutic effects of NT157 in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Elucidation of the molecular mechanisms underlying the effects of NT157 on glucose metabolism and energy homeostasis.
4. Development of more potent and selective analogs of NT157 for specific applications.
5. Investigation of the potential synergistic effects of NT157 with other drugs or therapies in various diseases.
Synthesis Methods
The synthesis of 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-(trifluoromethyl)nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
NT157 has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in these diseases.
properties
IUPAC Name |
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-6-4-10(18)16(15-6)8-3-2-7(11(12,13)14)5-9(8)17(19)20/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHVANNDMHCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382662 |
Source
|
Record name | 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |
CAS RN |
300695-03-8 |
Source
|
Record name | 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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